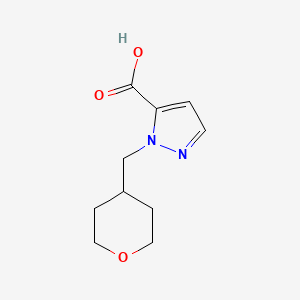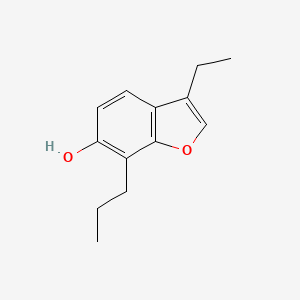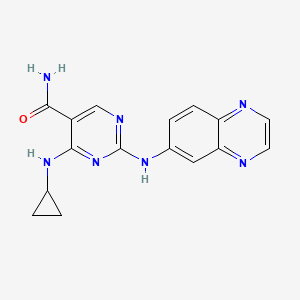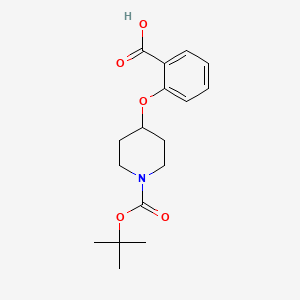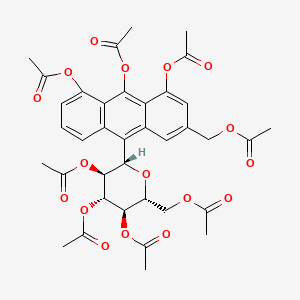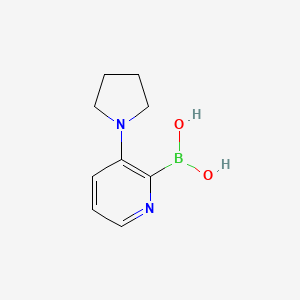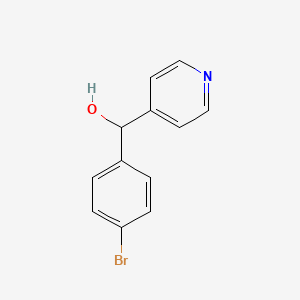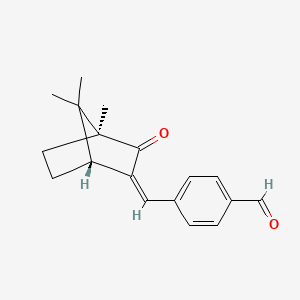
Methylbenzaldehyde Camphor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Methylbenzaldehyde Camphor is synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the camphor derivative. The reaction conditions often include moderate temperatures and a solvent like ethanol to dissolve the reactants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions: Methylbenzaldehyde Camphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Methylbenzaldehyde Camphor has diverse applications in scientific research:
Chemistry: Used as a UV filter in various chemical formulations.
Biology: Studied for its effects on cellular processes, including proliferation and apoptosis.
Medicine: Investigated for its potential endocrine-disrupting properties and effects on human health.
Industry: Utilized in the production of sunscreens, cosmetics, and other personal care products
作用机制
Methylbenzaldehyde Camphor exerts its effects primarily through its ability to absorb UV radiation, thereby protecting the skin from UV-induced damage. It activates signaling pathways such as PI3K/AKT and ERK1/2, which are involved in cell proliferation and apoptosis. Additionally, it increases the production of reactive oxygen species (ROS) within cells, contributing to its biological effects .
相似化合物的比较
Benzophenone-3: Another UV filter used in sunscreens.
Octocrylene: A compound with similar UV-absorbing properties.
Avobenzone: Known for its broad-spectrum UV protection.
Uniqueness: Methylbenzaldehyde Camphor is unique due to its specific absorption in the UVB region and its dual role as a UV filter and an endocrine disruptor. This dual functionality makes it a compound of interest in both cosmetic and toxicological research .
属性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC 名称 |
4-[(Z)-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3/b14-10-/t15-,18+/m0/s1 |
InChI 键 |
IFCXDPWYLRPUPM-ZLTRSOCKSA-N |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)C=O)/C2=O |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


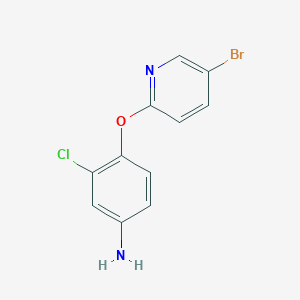
![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
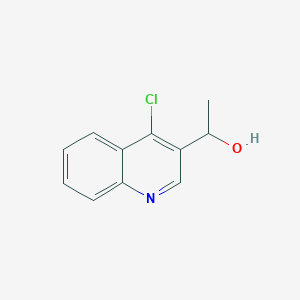
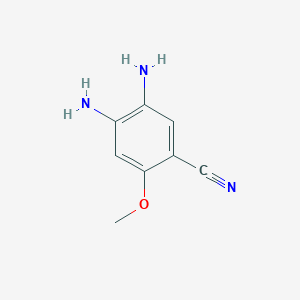
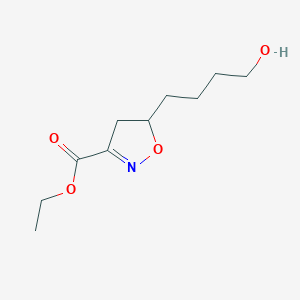
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
